Cas no 67981-42-4 (Propanamide, 2-amino-N-(1-phenylethyl)-)

2-Amino-N-(1-phenylethyl)propanamide is a chiral amide derivative characterized by the presence of a phenylethyl substituent and an amino functional group. This compound is of interest in organic synthesis and pharmaceutical research due to its structural versatility, serving as a potential intermediate for bioactive molecules. The inclusion of both amino and amide functionalities allows for further derivatization, making it useful in the development of peptidomimetics or small-molecule therapeutics. Its chiral center, introduced by the phenylethyl group, may also be leveraged in asymmetric synthesis or enantioselective applications. The compound’s stability under standard conditions facilitates handling and storage in laboratory settings.
Propanamide, 2-amino-N-(1-phenylethyl)- structure
67981-42-4 structure
Product Name:Propanamide, 2-amino-N-(1-phenylethyl)-
CAS No:67981-42-4
MF:C11H16N2O
MW:192.257542610168
CID:1722847
PubChem ID:18409693
Update Time:2025-05-20

Propanamide, 2-amino-N-(1-phenylethyl)- Chemical and Physical Properties

Names and Identifiers

    • Propanamide, 2-amino-N-(1-phenylethyl)-
    • (R)-2-Amino-N-((S)-1-phenylethyl)propanamide
    • AKOS000172912
    • EN300-360317
    • 67981-42-4
    • (S)-2-Amino-N-((S)-1-phenylethyl)propanamide
    • (S)-2-Amino-N-((R)-1-phenylethyl)propanamide
    • 2-Amino-N-((R)-1-phenylethyl)propanamide
    • 2-amino-N-(1-phenylethyl)propanamide
    • CS-0276467
    • 2-Amino-N-((S)-1-phenylethyl)propanamide
    • AKOS017264320
    • Inchi: 1S/C11H16N2O/c1-8(12)11(14)13-9(2)10-6-4-3-5-7-10/h3-9H,12H2,1-2H3,(H,13,14)
    • InChI Key: UJLHTMLCGCJXRX-UHFFFAOYSA-N
    • SMILES: O=C(C(C)N)NC(C)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 192.126263138g/mol
  • Monoisotopic Mass: 192.126263138g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 188
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 55.1Ų

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Additional information on Propanamide, 2-amino-N-(1-phenylethyl)-

Propanamide, 2-amino-N-(1-phenylethyl)- (CAS No. 67981-42-4): A Comprehensive Overview

Propanamide, 2-amino-N-(1-phenylethyl)-, identified by its Chemical Abstracts Service Number (CAS No.) 67981-42-4, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This amide derivative features a unique structural motif that has garnered considerable attention due to its potential applications in drug development and chemical research. The compound's molecular structure consists of a propanamide backbone substituted with an amino group at the second carbon and a phenylethyl group at the nitrogen, making it a versatile intermediate for synthesizing more complex molecules.

The< strong>2-amino-N-(1-phenylethyl)- moiety introduces both basic and aromatic characteristics to the molecule, which can be exploited in various chemical reactions and biological interactions. This dual functionality makes the compound particularly interesting for medicinal chemists who are exploring new ways to modulate biological pathways. The phenylethyl group, in particular, is known for its ability to enhance binding affinity and metabolic stability in drug candidates, while the amino group provides a site for further derivatization and functionalization.

In recent years, there has been a growing interest in amide-based compounds due to their role as key pharmacophores in numerous therapeutic agents. The< strong>Propanamide, 2-amino-N-(1-phenylethyl)- structure exemplifies this trend, as it combines simplicity with functional diversity. Researchers have been investigating its potential as a scaffold for developing novel drugs targeting various diseases, including neurological disorders and inflammatory conditions. The compound's ability to interact with biological targets through both hydrogen bonding and hydrophobic interactions makes it a promising candidate for further exploration.

One of the most compelling aspects of< strong>Propanamide, 2-amino-N-(1-phenylethyl)- is its synthetic accessibility. The presence of well-defined functional groups allows for facile modification through established chemical methodologies. For instance, the amino group can be acylated or alkylated to introduce additional substituents, while the phenylethyl moiety can undergo cross-coupling reactions to form more complex aromatic systems. These synthetic pathways have enabled the rapid development of libraries of derivatives that can be screened for biological activity.

The pharmacological profile of< strong>Propanamide, 2-amino-N-(1-phenylethyl)- has been the subject of several recent studies. Researchers have been particularly interested in its potential as an antagonist or agonist for certain receptors and enzymes. Preliminary in vitro studies suggest that this compound may exhibit inhibitory effects on enzymes involved in inflammation and pain signaling. Additionally, its structural similarity to known bioactive molecules has prompted investigations into its potential use as a lead compound for drug discovery programs targeting neurological diseases such as Alzheimer's and Parkinson's.

The< strong>CAS No. 67981-42-4 designation ensures that researchers can reliably identify and source this compound for their experiments. In the context of high-throughput screening (HTS) campaigns, having a standardized identifier is crucial for ensuring reproducibility and comparability of results across different laboratories. Furthermore, the availability of< strong>Propanamide, 2-amino-N-(1-phenylethyl)- through commercial suppliers allows researchers to focus their efforts on downstream applications rather than on synthesis.

In conclusion, Propanamide, 2-amino-N-(1-phenylethyl)- (CAS No. 67981-42-4) represents a valuable tool in pharmaceutical research due to its unique structural features and synthetic versatility. Its potential applications in drug development are vast, ranging from modulating inflammatory pathways to targeting neurological disorders. As our understanding of biological systems continues to grow, compounds like this will play an increasingly important role in the discovery and development of new therapeutic agents.

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